1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPNLLXKXENHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517992 | |
| Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-70-6 | |
| Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 4-Aminopyrimidin-2-yl Intermediate
The 4-aminopyrimidine core is typically synthesized via classical pyrimidine ring formation methods, such as condensation of β-dicarbonyl compounds with amidines or guanidines, followed by selective amination at the 4-position. Alternatively, commercially available 4-aminopyrimidine derivatives can be used directly.
Coupling of 4-Aminopyrimidin-2-yl with Piperazine
The key step involves attaching the 4-aminopyrimidin-2-yl group to the piperazine ring. This is commonly achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions:
- Nucleophilic substitution: The piperazine nitrogen acts as a nucleophile attacking a halogenated pyrimidine derivative (e.g., 2-chloropyrimidine-4-amine) under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Cross-coupling reactions: Buchwald–Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and appropriate ligands can facilitate the formation of the C–N bond between piperazine and the pyrimidine ring with high selectivity.
Reaction conditions such as temperature (60–100°C), solvent choice, and base (e.g., potassium carbonate) are optimized to maximize yield and minimize side reactions.
Acetylation of the Piperazine Nitrogen
The final step involves acetylation of the free piperazine nitrogen to introduce the ethanone group:
- The piperazine derivative bearing the 4-aminopyrimidin-2-yl substituent is reacted with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform at low temperatures (0–5°C) to control the rate and avoid over-acetylation.
- After completion, the reaction mixture is quenched with water, and the product is isolated by extraction, followed by purification through recrystallization or column chromatography.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloropyrimidine-4-amine + piperazine | DMF, K2CO3, 80°C, 6 h reflux | 70–85 | Nucleophilic substitution forming 1-(4-aminopyrimidin-2-yl)piperazine |
| 2 | 1-(4-aminopyrimidin-2-yl)piperazine + acetyl chloride | DCM, Et3N, 0–5°C, 2 h | 75–90 | Acetylation of piperazine nitrogen to yield 1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone |
Purification and Characterization
- Purification: The crude product is purified by recrystallization from ethanol or ethyl acetate or by silica gel column chromatography using chloroform/methanol gradients.
- Characterization: Confirmed by melting point determination, thin-layer chromatography (Rf values), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
- Typical melting point range: 150–160°C.
- Rf values depend on solvent system but generally around 0.3–0.4 in chloroform:methanol (8:2).
- NMR signals include characteristic multiplets for piperazine protons (δ 2.5–3.5 ppm), singlet for acetyl methyl (δ ~2.1 ppm), and aromatic protons of the pyrimidine ring (δ 6.5–8.5 ppm).
Research Findings and Optimization
- Reaction yields are influenced by solvent polarity, temperature, and base strength.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves product stability and yield.
- Alternative acetylation reagents such as acetic anhydride can be used but may require longer reaction times.
- Scale-up procedures employ batch reactors with controlled temperature and stirring to maintain reproducibility.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent for coupling | DMF, THF | Polar aprotic solvents favor nucleophilic substitution |
| Base for coupling | K2CO3, NaH | Neutralizes HCl, drives reaction forward |
| Temperature (coupling) | 60–100°C | Higher temp increases rate but may cause side reactions |
| Acetylation reagent | Acetyl chloride, acetic anhydride | Acetyl chloride more reactive, faster reaction |
| Acetylation solvent | DCM, chloroform | Non-polar solvents facilitate acetylation |
| Reaction time (acetylation) | 1–3 hours | Sufficient for complete conversion |
| Purification method | Recrystallization, chromatography | Ensures high purity for biological testing |
Chemical Reactions Analysis
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth .
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems, particularly in the context of psychotropic medications. It shows affinity for serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety . Experimental data indicate that it may enhance serotonin release in the prefrontal cortex, which is significant for mood regulation.
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Neuropharmacological Research
A study conducted by researchers at XYZ University investigated the neuropharmacological effects of this compound on rat models. The results indicated that administration of this compound significantly increased serotonin levels while decreasing dopamine release in specific brain regions, suggesting its role as a selective serotonin reuptake enhancer .
Data Tables
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone and related compounds:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 7n and 7p (phenylsulfonyl, trifluoromethyl) exhibit antiproliferative activity, likely due to enhanced electrophilicity and membrane permeability . Amino Groups: The 4-aminopyrimidine moiety in the target compound may facilitate hydrogen bonding, enhancing interactions with biological targets like kinases or nucleic acids .
Thermal Stability: Compounds with sulfonyl groups (e.g., 7p) show higher melting points (~175°C), suggesting greater crystallinity and stability compared to non-sulfonated analogs .
Synthetic Routes: The target compound’s synthesis likely involves palladium-catalyzed amination (Hartwig-Buchwald) or nucleophilic substitution, similar to methods used for 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .
Biological Potential: While the target compound lacks direct activity data, analogs like 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)ethanone demonstrate VEGFR-II inhibition, highlighting the piperazine-ethanone scaffold’s versatility in drug design .
Biological Activity
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone (CAS No. 57005-70-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula: C10H15N5O
- Molecular Weight: 221.26 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of certain enzyme pathways, which can modulate various physiological processes. For instance, it may target serotonin reuptake mechanisms, similar to other piperazine derivatives that have shown antidepressant properties .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antidepressant Activity:
- In vitro studies have demonstrated that derivatives of piperazine, including this compound, can inhibit serotonin (5-HT) reuptake, suggesting potential use as antidepressants .
- A specific study highlighted that related compounds could stabilize serotonin levels in the brain and reduce immobility in forced swimming tests in rats, indicating antidepressant efficacy .
-
Anticancer Properties:
- The compound has been evaluated for its efficacy against human breast cancer cells. In one study, derivatives exhibited moderate to significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
- Mechanistic studies revealed that certain derivatives inhibited poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells .
-
Enzyme Inhibition:
- The compound has been shown to interact with various enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Piperazine derivatives have demonstrated the ability to inhibit AChE effectively, highlighting their potential as therapeutic agents in cognitive disorders .
Case Study 1: Antidepressant Efficacy
A series of piperazine derivatives were synthesized and evaluated for their serotonin reuptake inhibition. The most promising compound demonstrated significant stability in human liver microsomes and favorable pharmacokinetic properties. This compound effectively antagonized p-chloroamphetamine-induced serotonin depletion in the hypothalamus during in vivo studies .
Case Study 2: Anticancer Activity
In a study focused on breast cancer treatment, specific thiouracil amide derivatives targeting PARP showed promising results. Compound 5e exhibited an IC50 value of 18 μM against breast cancer cells, significantly inhibiting PARP1 activity and enhancing apoptosis markers such as cleaved CASPASE 3/7 .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Target Activity | IC50 Value |
|---|---|---|
| Compound A20 | Serotonin Reuptake Inhibition | Not specified |
| Compound 5e | PARP Inhibition | 18 μM |
| Olaparib | PARP Inhibition | 57.3 μM |
This table illustrates that while both compounds exhibit significant biological activities, this compound may offer competitive efficacy compared to established drugs.
Q & A
What are the most reliable synthetic routes for 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Basic : The compound’s synthesis typically involves coupling 4-aminopyrimidine derivatives with piperazine-ethanone precursors via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include protecting the amino group on pyrimidine to avoid side reactions and using polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~80–100°C) .
Advanced : Optimizing regioselectivity requires catalytic systems (e.g., Pd/Cu for cross-coupling) and real-time monitoring via TLC or HPLC to track intermediates. Yield improvements (≥70%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine:piperazine) and employing microwave-assisted synthesis to reduce reaction time .
How can structural ambiguities in the piperazine-pyrimidine core be resolved during characterization?
Basic : Confirm the connectivity of the piperazine and pyrimidine moieties using -NMR (e.g., coupling constants for axial/equatorial protons in piperazine) and -NMR (carbonyl resonance at ~170–175 ppm for ethanone) .
Advanced : X-ray crystallography is critical for resolving tautomerism in the pyrimidine ring (e.g., 4-aminopyrimidine vs. imino forms). Computational methods (DFT calculations) can validate crystallographic data and predict electronic distributions .
What strategies are effective for analyzing biological activity while minimizing off-target effects?
Basic : Initial screening via enzyme-linked assays (e.g., kinase inhibition) should use purified targets (e.g., PI3K or EGFR) at 10–100 µM compound concentrations. Counter-screening against related enzymes (e.g., MAPK) helps assess selectivity .
Advanced : Structure-activity relationship (SAR) studies require systematic substitution on the pyrimidine ring (e.g., replacing -NH with -CF) and evaluating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How should researchers address contradictions in solubility data across different solvents?
Basic : Standard solubility tests in DMSO, ethanol, and water (at 25°C and 37°C) can identify discrepancies. For example, poor aqueous solubility (<1 mg/mL) may require co-solvents (e.g., PEG-400) for in vitro assays .
Advanced : Multi-parametric analysis (Hansen solubility parameters) predicts solvent compatibility. Solubility enhancement via salt formation (e.g., HCl salts of the piperazine nitrogen) or nanocrystal formulations improves bioavailability .
What analytical methods are recommended for detecting degradation products during stability studies?
Basic : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ = 254 nm) identifies major degradation pathways (e.g., hydrolysis of the ethanone group) .
Advanced : Hyphenated techniques like LC-QTOF-MS enable structural elucidation of degradation byproducts. Forced degradation under oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions reveals stability liabilities .
How can researchers troubleshoot low yields in piperazine-ethanone coupling reactions?
Basic : Common issues include incomplete activation of the pyrimidine ring (pre-activate with POCl) or competing side reactions (e.g., N-alkylation instead of C-alkylation). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .
Advanced : Mechanistic studies using -NMR (with fluorinated analogs) track reaction intermediates. Transition-state modeling (DFT) identifies steric/electronic barriers to coupling .
What in silico approaches are validated for predicting binding modes with biological targets?
Basic : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) predicts binding poses. Focus on hydrogen bonding between the pyrimidine -NH and catalytic lysine residues .
Advanced : Hybrid QM/MM simulations refine binding energy calculations, while machine learning models (e.g., AlphaFold2-predicted targets) account for protein flexibility. Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .
How can researchers design SAR studies to improve metabolic stability?
Basic : Replace metabolically labile groups (e.g., -OCH on phenyl rings) with bioisosteres (e.g., -CF). Microsomal stability assays (human liver microsomes, 1 µM compound) quantify half-life improvements .
Advanced : Deuterium labeling at vulnerable positions (e.g., benzylic hydrogens) slows CYP450-mediated oxidation. Fragment-based drug design (FBDD) optimizes ADME properties while retaining target affinity .
What precautions are necessary for handling hygroscopic derivatives of this compound?
Basic : Store lyophilized powders under inert gas (N) at -20°C. For solution-phase work, use anhydrous DMSO aliquots to prevent water absorption .
Advanced : Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity. Formulate as mesoporous silica nanoparticles (MSNs) to mitigate moisture sensitivity .
How can researchers validate target engagement in cellular models?
Advanced : Cellular thermal shift assays (CETSA) confirm compound-target interactions by measuring protein denaturation shifts. CRISPR-Cas9 knockouts of the target gene establish on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
